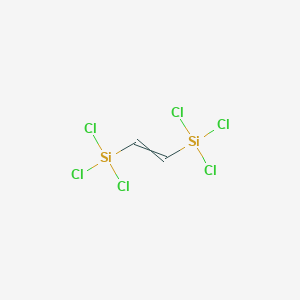
Silane, 1,2-ethenediylbis[trichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, 1,2-ethenediylbis[trichloro-]: is a chemical compound with the molecular formula C2H2Cl6Si2 and a molecular weight of 294.92628 g/mol . It is also known by other names such as 1,2-Bis(trichlorosilyl)ethane and ethylenebis(trichlorosilane) . This compound is characterized by the presence of two trichlorosilyl groups attached to an ethylene backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silane, 1,2-ethenediylbis[trichloro-] typically involves the reaction of ethylene with trichlorosilane under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of high-purity reagents .
Analyse Des Réactions Chimiques
Types of Reactions: Silane, 1,2-ethenediylbis[trichloro-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: Reduction reactions can convert the trichlorosilyl groups to silane groups.
Substitution: The trichlorosilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like alcohols or amines.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various organosilicon compounds depending on the substituent.
Applications De Recherche Scientifique
Chemistry: Silane, 1,2-ethenediylbis[trichloro-] is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the study of silicon-based reaction mechanisms .
Biology and Medicine: In biological research, this compound is used to modify surfaces for cell culture studies. It is also explored for its potential in drug delivery systems due to its ability to form stable silicon-based structures .
Industry: Industrially, Silane, 1,2-ethenediylbis[trichloro-] is used in the production of silicone polymers and resins. It is also utilized in the manufacturing of coatings and adhesives .
Mécanisme D'action
The mechanism of action of Silane, 1,2-ethenediylbis[trichloro-] involves its ability to form strong silicon-oxygen bonds. This property is exploited in various applications, including surface modification and polymer synthesis. The molecular targets and pathways involved include the interaction with hydroxyl groups on surfaces, leading to the formation of siloxane bonds .
Comparaison Avec Des Composés Similaires
- 1,2-Bis(trichlorosilyl)ethane
- Ethylenebis(trichlorosilane)
- Silane, 1,2-ethanediylbis[trichloro-]
Uniqueness: Silane, 1,2-ethenediylbis[trichloro-] is unique due to its specific structure, which allows for versatile chemical modifications. Its ability to undergo various reactions and form stable silicon-based compounds makes it valuable in both research and industrial applications .
Propriétés
Numéro CAS |
692-52-4 |
|---|---|
Formule moléculaire |
C2H2Cl6Si2 |
Poids moléculaire |
294.9 g/mol |
Nom IUPAC |
trichloro(2-trichlorosilylethenyl)silane |
InChI |
InChI=1S/C2H2Cl6Si2/c3-9(4,5)1-2-10(6,7)8/h1-2H |
Clé InChI |
QALPWPXFWUARDY-UHFFFAOYSA-N |
SMILES canonique |
C(=C[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



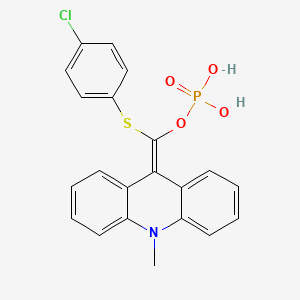
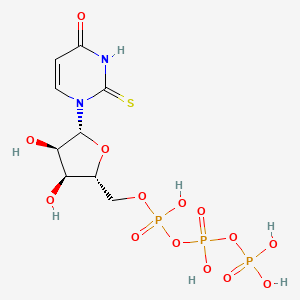
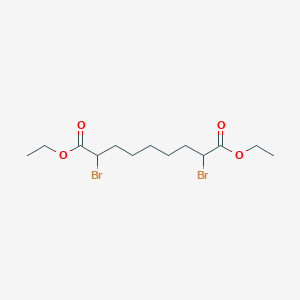
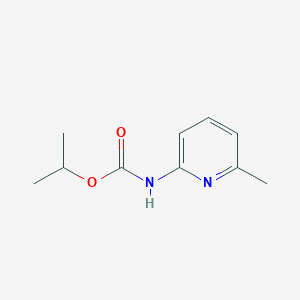
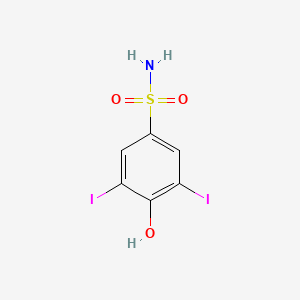
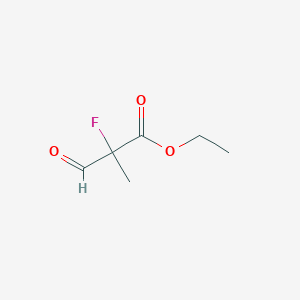
![Bicyclo[4.2.1]nonane](/img/structure/B14750617.png)
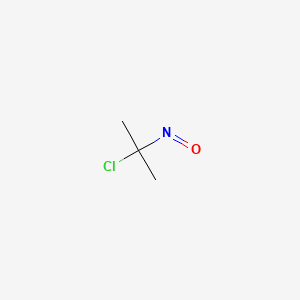
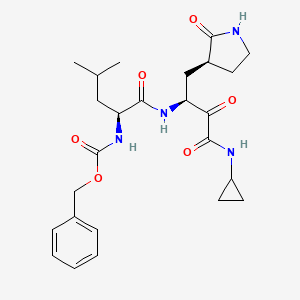
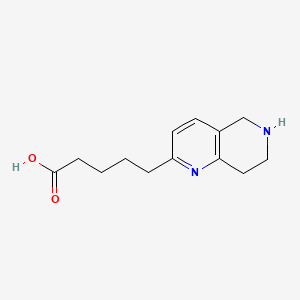
![Tert-butyl (3AR,7AR)-octahydrospiro[indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B14750663.png)
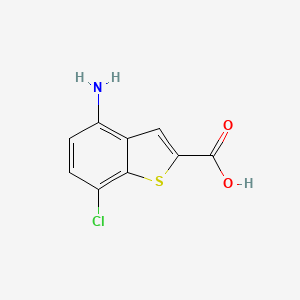
![4-[[4-[[3-(~{tert}-Butylsulfonylamino)-4-Chloranyl-Phenyl]amino]-5-Methyl-Pyrimidin-2-Yl]amino]-2-Fluoranyl-~{n}-(1-Methylpiperidin-4-Yl)benzamide](/img/structure/B14750684.png)
